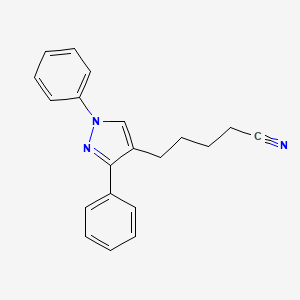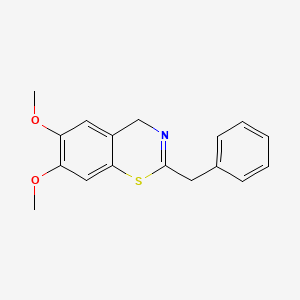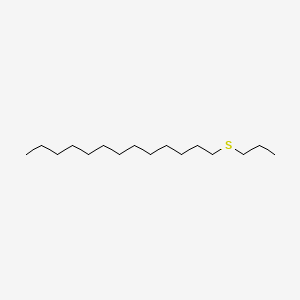
1-(Propylsulfanyl)tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propylsulfanyl)tridecane is an organic compound characterized by a long hydrocarbon chain with a propylsulfanyl group attached to one end. This compound falls under the category of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The presence of the propylsulfanyl group introduces sulfur into the molecule, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Propylsulfanyl)tridecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tridecane with a propylsulfanyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tridecane, allowing it to react with the propylsulfanyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propylsulfanyl)tridecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Halogenated compounds and alkyl halides are common reagents in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, halogenated compounds, sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(Propylsulfanyl)tridecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of sulfides and their derivatives. It also serves as a precursor for synthesizing more complex sulfur-containing molecules.
Biology: The compound’s interactions with biological molecules are of interest in understanding the role of sulfur in biochemical processes.
Medicine: Research into sulfur-containing compounds has implications for drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-(Propylsulfanyl)tridecane involves its ability to undergo various chemical transformations due to the presence of the propylsulfanyl group. The sulfur atom can participate in redox reactions, acting as both an electron donor and acceptor. This property makes the compound versatile in different chemical environments. Additionally, the long hydrocarbon chain provides hydrophobic characteristics, influencing its interactions with other molecules and surfaces.
Comparación Con Compuestos Similares
- 1-(Butylsulfanyl)tridecane
- 1-(Pentylsulfanyl)tridecane
- 1-(Hexylsulfanyl)tridecane
Comparison: 1-(Propylsulfanyl)tridecane is unique due to the specific length of its hydrocarbon chain and the propylsulfanyl group. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the propylsulfanyl group also imparts specific reactivity patterns, making it suitable for particular applications in research and industry.
Propiedades
Número CAS |
66271-55-4 |
|---|---|
Fórmula molecular |
C16H34S |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
1-propylsulfanyltridecane |
InChI |
InChI=1S/C16H34S/c1-3-5-6-7-8-9-10-11-12-13-14-16-17-15-4-2/h3-16H2,1-2H3 |
Clave InChI |
OOPWHABAPSZATM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCSCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


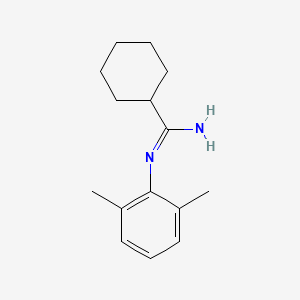
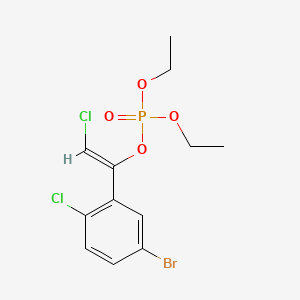
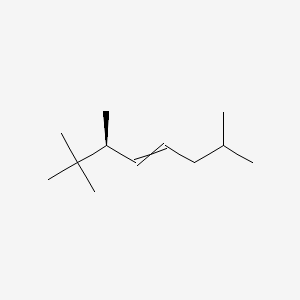
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)


![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
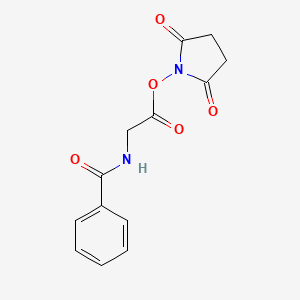
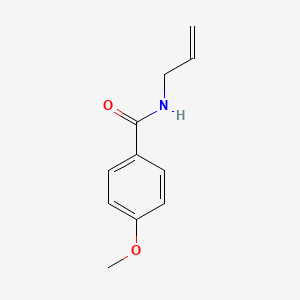
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
